molecular formula C13H15NO3 B1425575 1-(2-Methylphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1273930-85-0

1-(2-Methylphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B1425575
CAS RN: 1273930-85-0
M. Wt: 233.26 g/mol
InChI Key: CVISNZAZYIATQM-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine is a common scaffold in the synthesis of many pharmaceuticals and fine chemicals . The 2-methylphenyl group is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to a phenyl ring . Carboxylic acids, such as the one in your compound, are commonly found in numerous biological systems and synthetic materials .


Synthesis Analysis

While specific synthesis methods for your compound were not found, pyrrolidine compounds (a class of compounds similar to piperidine) can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Biochemical Analysis in Fermentation

6-Oxopiperidine-2-carboxylic acid (a related compound) has been analyzed in fermentations of Penicillium chrysogenum PQ-96. This research utilized techniques like isotachophoresis and HPLC, finding that this compound accumulates in fermentations during penicillin G biosynthesis (Kurz↦kowski et al., 1990).

Synthesis and Structural Analysis

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a structurally similar compound, is important in synthesizing the anticoagulant apixaban. X-ray powder diffraction data for this compound has been reported, highlighting its structural significance (Wang et al., 2017).

Pharmaceutical Applications

The same compound has been explored for its nursing and treatment applications against children's bronchial pneumonia. The study involved molecular docking simulation and analysis of biological activity, suggesting significant medical potential (Ding & Zhong, 2022).

Chemical Synthesis

A study focused on a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which serves as a precursor for synthesizing various piperidine-related alkaloids. This research underscores the importance of such compounds in organic chemistry and drug development (Takahata et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many compounds that include a piperidine ring are used in medicinal chemistry due to their ability to interact with various biological targets .

properties

IUPAC Name

1-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-2-3-5-11(9)14-8-10(13(16)17)6-7-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVISNZAZYIATQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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